8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a methoxyphenyl group attached to a benzo-indeno-quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 1,3-indandione and substituted anilines under specific conditions. For instance, the use of cross-linked poly(2-acrylamido-2-methyl propane sulphonic acid) as a catalyst has been reported to be effective in achieving high yields . The reaction is usually carried out under mild conditions, with short reaction times and easy workup procedures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency, yield, and purity of the final product. The use of polymer-supported catalysts and microwave irradiation techniques could be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives and quinone forms, which can be further utilized in different applications.
Scientific Research Applications
8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one involves its interaction with specific molecular targets. For instance, it has been shown to induce DNA damage in certain cell lines, leading to apoptosis through the activation of caspase pathways . The compound’s structure allows it to intercalate with DNA, disrupting normal cellular processes and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Indeno[2,1-c]fluorenes: These compounds share a similar core structure and exhibit comparable electronic properties.
Benzoquinolines: These compounds have similar aromatic systems and are used in similar applications.
Uniqueness
8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is unique due to its specific methoxyphenyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of targeted therapies and advanced materials.
Properties
IUPAC Name |
11-(2-methoxyphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17NO2/c1-30-22-13-7-6-12-20(22)26-25-24(18-10-4-5-11-19(18)27(25)29)23-17-9-3-2-8-16(17)14-15-21(23)28-26/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMDWIJLGGWIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.